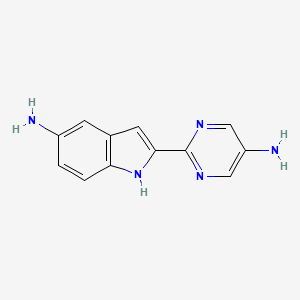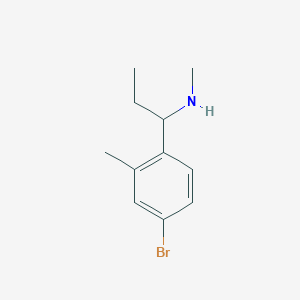
1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-methylphenyl)-N-methylpropan-1-amine is an organic compound with a molecular formula of C10H14BrN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine typically involves the following steps:
Bromination: The starting material, 2-methylphenylpropan-1-amine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). This step introduces the bromine atom at the 4-position of the phenyl ring.
Methylation: The resulting 4-bromo-2-methylphenylpropan-1-amine is then methylated using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromo-2-methylphenyl)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, KCN, or primary amines in polar solvents like water or ethanol.
Oxidation: KMnO4 or CrO3 in acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: 4-hydroxy-2-methylphenylpropan-1-amine, 4-cyano-2-methylphenylpropan-1-amine.
Oxidation: 4-bromo-2-methylphenylpropan-1-one, 4-bromo-2-methylbenzoic acid.
Reduction: 4-bromo-2-methylphenylpropan-1-amine, 4-bromo-2-methylphenylpropan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-methylphenyl)-N-methylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including ligands and catalysts.
Biological Studies: It is used in studies investigating the structure-activity relationships of phenylpropanamine derivatives and their biological effects.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine involves its interaction with molecular targets such as receptors or enzymes. The bromine and methyl groups on the phenyl ring influence the compound’s binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitters or other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromo-2-methylphenyl)ethanone: Similar structure but lacks the amine group.
4-Bromo-2-methylphenol: Similar structure but contains a hydroxyl group instead of an amine.
4-Bromo-2-methylbenzoic acid: Similar structure but contains a carboxylic acid group.
Uniqueness
1-(4-Bromo-2-methylphenyl)-N-methylpropan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of both a bromine atom and a methyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H16BrN |
|---|---|
Molekulargewicht |
242.16 g/mol |
IUPAC-Name |
1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-4-11(13-3)10-6-5-9(12)7-8(10)2/h5-7,11,13H,4H2,1-3H3 |
InChI-Schlüssel |
PPQADEWCFKPETJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=C(C=C(C=C1)Br)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


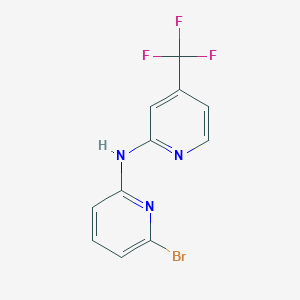
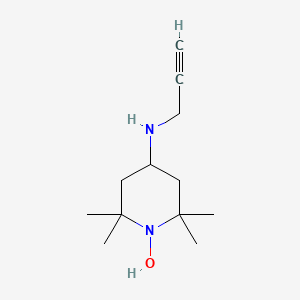
![Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13870471.png)
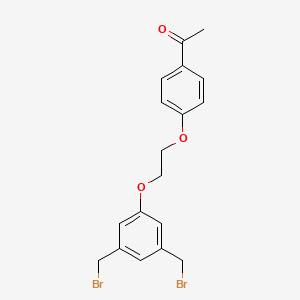

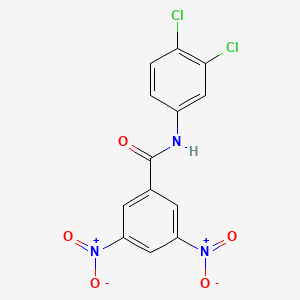
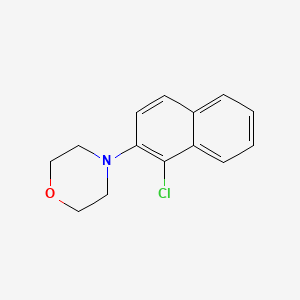


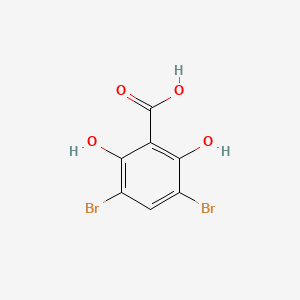
![Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B13870513.png)
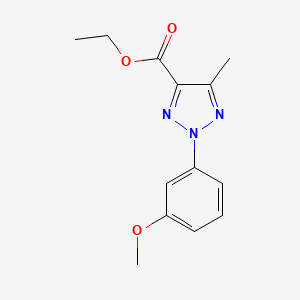
![N-methyl-1-{2-[6-(methyloxy)-1,5-naphthyridin-4-yl]ethyl}-3-pyrrolidinamine](/img/structure/B13870517.png)
